molecular formula C10H14BFN2O2 B13459600 5-Fluoropyrimidin-2-ylboronic acid pinacol ester

5-Fluoropyrimidin-2-ylboronic acid pinacol ester

Cat. No.: B13459600
M. Wt: 224.04 g/mol
InChI Key: LKOGMTGFHXEFPW-UHFFFAOYSA-N
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Description

5-Fluoropyrimidin-2-ylboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the fluorine atom and the boronic acid pinacol ester group makes it a versatile building block for the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoropyrimidin-2-ylboronic acid pinacol ester typically involves the reaction of 5-fluoropyrimidine with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 5-fluoropyrimidine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyrimidin-2-ylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Fluoropyrimidin-2-ylboronic acid pinacol ester involves its ability to participate in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The fluorine atom can influence the electronic properties of the molecule, enhancing its reactivity and selectivity in certain reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoropyrimidin-2-ylboronic acid pinacol ester is unique due to the presence of both the fluorine atom and the boronic ester group. This combination imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis. Its ability to undergo various chemical reactions with high selectivity and efficiency sets it apart from other similar compounds .

Biological Activity

5-Fluoropyrimidin-2-ylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

This compound is characterized by its boronic acid structure, which plays a crucial role in its reactivity and biological interactions. The molecular formula is C12H14BFNO3C_{12}H_{14}BFNO_3, and it typically exists as a stable solid under standard conditions.

Boronic acids, including 5-fluoropyrimidin derivatives, often act as inhibitors of proteasomes and various enzymes due to their ability to form reversible covalent bonds with diols in target proteins. This mechanism allows them to interfere with cellular signaling pathways, leading to apoptosis in cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition : The compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown sub-micromolar activity against ovarian cancer cells with a GI50 ranging from 0.1270.127 to 0.560μM0.560\,\mu M .
  • Cell Cycle Arrest : Flow cytometric analysis indicates that treatment with this compound leads to cell cycle arrest at the S and G2/M phases. Specifically, at concentrations of 0.5μM0.5\,\mu M, it increased the percentage of G2/M phase cells from 23%23\% (untreated) to 52%52\% .
  • Induction of Apoptosis : Mechanistic studies suggest that the compound induces apoptosis through the downregulation of retinoblastoma phosphorylation and activation of pro-apoptotic pathways .

Selectivity and Toxicity

The selectivity of this compound for CDK2 over other cyclin-dependent kinases (CDKs) has been noted, with a Ki value as low as 0.005μM0.005\,\mu M, indicating potent inhibitory action . Importantly, the compound exhibits low toxicity towards normal cells, making it a promising candidate for further development.

Case Studies

  • Study on Ovarian Cancer Cells : A study evaluated the effects of this compound on A2780 ovarian cancer cells. The results showed significant inhibition of cell proliferation and induction of apoptosis through cell cycle arrest mechanisms .
  • Combination Therapies : Research indicates that this compound can be effectively combined with other chemotherapeutic agents to enhance efficacy while minimizing side effects. For example, combining it with bortezomib has shown synergistic effects against resistant cancer cell lines .

Data Summary

Property Value
Molecular FormulaC₁₂H₁₄BFNO₃
GI50 (Ovarian Cancer)0.127 - 0.560 µM
Ki (CDK2 Inhibition)0.005 µM
Cell Cycle ArrestS and G2/M phases
Induction of ApoptosisYes

Properties

IUPAC Name

5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFN2O2/c1-9(2)10(3,4)16-11(15-9)8-13-5-7(12)6-14-8/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOGMTGFHXEFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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